molecular formula C14H29NO2 B3323877 14-aminotetradecanoic Acid CAS No. 17437-20-6

14-aminotetradecanoic Acid

Cat. No.: B3323877
CAS No.: 17437-20-6
M. Wt: 243.39 g/mol
InChI Key: SWTNRXKFJNGFRF-UHFFFAOYSA-N
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Description

14-Aminotetradecanoic acid is a fatty acid derivative with a molecular formula of C14H29NO2. It is a long-chain amino acid that has garnered attention due to its potential biological and industrial applications. This compound is known for its antioxidant properties and its ability to ameliorate cytotoxicity induced by xenobiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-aminotetradecanoic acid typically involves the elongation of shorter-chain fatty acids through a series of chemical reactions. One common method is the Strecker synthesis, which involves the reaction of a fatty acid with ammonia and hydrogen cyanide to form an amino nitrile, followed by hydrolysis to yield the amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through microbial fermentation. Certain microorganisms are capable of producing long-chain amino acids through their metabolic processes. The fermentation process involves culturing these microorganisms in a nutrient-rich medium, followed by the extraction and purification of the amino acid.

Chemical Reactions Analysis

Types of Reactions: 14-Aminotetradecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can involve the replacement of functional groups on the amino acid molecule using various reagents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: The compound exhibits antioxidant activity and can protect cells from oxidative stress.

  • Medicine: It has been investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

  • Industry: It is used in the production of bio-based materials and as an additive in cosmetic and pharmaceutical formulations.

Comparison with Similar Compounds

14-Aminotetradecanoic acid is similar to other long-chain amino acids such as 12-aminododecanoic acid and 16-aminohexadecanoic acid. it is unique in its ability to exhibit strong antioxidant activity and its potential therapeutic applications. The comparison highlights its distinct properties and potential advantages over other similar compounds.

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Properties

IUPAC Name

14-aminotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNRXKFJNGFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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